Guanylyl-(3'->5')-guanosine
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Overview
Description
Guanylyl-(3’->5’)-guanosine is a dinucleotide composed of two guanosine molecules linked by a phosphodiester bond between the 3’ carbon of one guanosine and the 5’ carbon of the other. This compound is significant in various biological processes, particularly in the synthesis and regulation of cyclic guanosine monophosphate (cGMP), a crucial secondary messenger in cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanylyl-(3’->5’)-guanosine typically involves the use of phosphoramidite chemistry, which is a common method for synthesizing oligonucleotides. The process includes the following steps:
Activation of Guanosine: The 5’-hydroxyl group of guanosine is protected using a dimethoxytrityl (DMT) group.
Phosphitylation: The 3’-hydroxyl group is then reacted with a phosphoramidite reagent to form a phosphite triester.
Coupling: The activated guanosine is coupled with another guanosine molecule.
Oxidation: The phosphite triester is oxidized to form a stable phosphate triester.
Deprotection: The DMT group is removed to yield the final product.
Industrial Production Methods
Industrial production of Guanylyl-(3’->5’)-guanosine follows similar synthetic routes but on a larger scale. Automated synthesizers are often used to increase efficiency and yield. The process involves stringent purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Guanylyl-(3’->5’)-guanosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be hydrolyzed by nucleases, resulting in the cleavage of the dinucleotide into individual guanosine molecules.
Oxidation and Reduction: The guanine bases can undergo oxidation and reduction reactions, although these are less common under physiological conditions.
Substitution: The phosphate group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using nucleases such as RNase T1 under mild conditions.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Substitution: Requires strong nucleophiles such as hydroxide ions under basic conditions.
Major Products Formed
Hydrolysis: Produces individual guanosine molecules.
Oxidation: Can lead to the formation of 8-oxoguanine.
Substitution: Results in the replacement of the phosphate group with other functional groups.
Scientific Research Applications
Guanylyl-(3’->5’)-guanosine has a wide range of applications in scientific research:
Chemistry: Used as a substrate to study the specificity and kinetics of various RNases.
Biology: Plays a role in the regulation of cGMP levels, which are crucial for numerous cellular processes.
Medicine: Investigated for its potential in therapeutic applications, particularly in cardiovascular diseases where cGMP signaling is involved.
Industry: Utilized in the development of biosensors and diagnostic tools due to its specific binding properties
Mechanism of Action
Guanylyl-(3’->5’)-guanosine exerts its effects primarily through the regulation of cGMP levels. The compound is involved in the activation of guanylyl cyclase, which catalyzes the conversion of GTP to cGMP. cGMP acts as a secondary messenger, activating protein kinases, phosphodiesterases, and ion channels, thereby influencing various physiological processes such as vasodilation, platelet aggregation, and phototransduction .
Comparison with Similar Compounds
Similar Compounds
Adenylyl-(3’->5’)-adenosine: Similar structure but involves adenosine instead of guanosine.
Cytidylyl-(3’->5’)-cytidine: Another dinucleotide with cytidine molecules.
Uridylyl-(3’->5’)-uridine: Composed of uridine molecules
Uniqueness
Guanylyl-(3’->5’)-guanosine is unique due to its specific role in cGMP synthesis and regulation. Unlike other dinucleotides, it directly influences the cGMP signaling pathway, making it crucial for processes such as smooth muscle relaxation and phototransduction .
Properties
Molecular Formula |
C20H25N10O12P |
---|---|
Molecular Weight |
628.4 g/mol |
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O12P/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36) |
InChI Key |
MNXLMHSUERRXOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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